2-Bromo-6-propoxypyridine
Overview
Description
2-Bromo-6-propoxypyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the second position and a propoxy group is attached at the sixth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-propoxypyridine can be synthesized through several methods. One common method involves the bromination of 6-propoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-propoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-6-propoxypyridine is a versatile compound with several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 2-Bromo-6-propoxypyridine in chemical reactions involves the activation of the bromine atom or the propoxy group, facilitating nucleophilic substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid .
Comparison with Similar Compounds
2-Bromo-6-propoxypyridine can be compared with other halogenated pyridines and propoxy-substituted pyridines:
2-Chloro-6-propoxypyridine: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
2-Iodo-6-propoxypyridine: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of coupling reactions.
The uniqueness of this compound lies in its balanced reactivity, making it a valuable intermediate in organic synthesis and catalysis .
Properties
IUPAC Name |
2-bromo-6-propoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROFSFBGPCHTHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634939 | |
Record name | 2-Bromo-6-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891842-82-3 | |
Record name | 2-Bromo-6-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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